5-Fluoro-2-methylbenzothiazole

Catalog No.
S709120
CAS No.
399-75-7
M.F
C8H6FNS
M. Wt
167.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzothiazole

CAS Number

399-75-7

Product Name

5-Fluoro-2-methylbenzothiazole

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazole

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3

InChI Key

LDBFGRGBYVULTJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)F

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)F

5-Fluoro-2-methylbenzothiazole is an organic compound with the molecular formula C6_6H4_4F3_3N3_3S. It is classified as a benzothiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound appears as a white solid and has a melting point of approximately 108 degrees Celsius . The fluorine atom in its structure contributes to its unique chemical reactivity and biological properties.

  • Material Science

    Researchers have investigated the potential of 5-F-2-MBT as a building block for the development of novel functional materials. For instance, studies have explored its use in the synthesis of polymers with desirable properties, such as improved thermal stability and conductivity [].

  • Medicinal Chemistry

    Due to the presence of the nitrogen and sulfur atoms in its structure, 5-F-2-MBT has been studied for its potential biological activities. Research has been conducted to evaluate its properties as an antitumor agent, as well as its effects on various enzymes and other biological targets [, ].

  • Organic Chemistry

    Scientists have employed 5-F-2-MBT as a reactant or intermediate in various organic synthesis reactions. Its unique chemical properties allow it to participate in different reaction pathways, making it a versatile tool for the synthesis of complex molecules [].

, including:

  • Nucleophilic Substitution: The presence of the fluorine atom makes it a suitable substrate for nucleophilic attacks, allowing for the introduction of other functional groups.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions, facilitating further derivatization.
  • Condensation Reactions: It can undergo condensation with various nucleophiles to form more complex structures .

Research indicates that 5-fluoro-2-methylbenzothiazole exhibits significant biological activity. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. Its derivatives have shown promising results in inhibiting MAO-B with IC50_{50} values lower than 0.017 μM, suggesting potent neuroprotective properties . Additionally, some studies have indicated its potential as an antimicrobial agent.

Several synthesis methods have been explored for 5-fluoro-2-methylbenzothiazole:

  • Direct Fluorination: The compound can be synthesized through the direct fluorination of 2-methylbenzothiazole using fluorinating agents.
  • Nucleophilic Substitution: Starting from 2-methylbenzothiazole, nucleophilic substitution reactions can introduce the fluorine atom at the desired position.
  • Multi-step Synthesis: A more complex synthesis involving palladium-catalyzed reactions has been documented, which allows for greater control over the product's functionalization .

5-Fluoro-2-methylbenzothiazole finds applications in various fields, including:

  • Pharmaceuticals: Its derivatives are explored as potential treatments for neurological disorders due to their MAO-B inhibitory activity.
  • Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals with fungicidal or herbicidal properties.
  • Materials Science: Its unique chemical properties make it a candidate for developing novel materials with specific electronic or optical characteristics .

Interaction studies have focused on the compound's effects on biological systems, particularly regarding its inhibition of monoamine oxidase B. These studies utilize both experimental and computational approaches to evaluate binding affinities and mechanisms of action. The findings suggest that structural modifications can enhance its inhibitory potency and selectivity against MAO-B .

Several compounds share structural similarities with 5-fluoro-2-methylbenzothiazole, including:

Compound NameMolecular FormulaNotable Properties
2-MethylbenzothiazoleC7_7H7_7N2_2SBasic benzothiazole structure without fluorine
5-Chloro-2-methylbenzothiazoleC6_6H4_4ClN3_3SSimilar reactivity but with chlorine instead of fluorine
BenzothiazoleC7_7H5_5N2_2SParent compound; lacks additional methyl or halogen substituents
5-Fluoro-2-benzothiazoleC7_7H4_4F N SContains fluorine but lacks the methyl group

Uniqueness of 5-Fluoro-2-methylbenzothiazole

The uniqueness of 5-fluoro-2-methylbenzothiazole lies in its combination of the methyl and fluorine substituents on the benzothiazole ring. This specific arrangement enhances its reactivity and biological activity compared to other derivatives, making it particularly valuable in medicinal chemistry and material science applications.

XLogP3

2.9

Wikipedia

5-Fluoro-2-methylbenzothiazole

Dates

Modify: 2023-08-15

Explore Compound Types